![molecular formula C9H13N3O B1291362 2-Amino-4-morpholinopyridine CAS No. 722549-98-6](/img/structure/B1291362.png)
2-Amino-4-morpholinopyridine
Overview
Description
2-Amino-4-morpholinopyridine is a compound with the molecular formula C9H13N3O . It is a white to yellow solid and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-morpholinopyridine is represented by the InChI code: 1S/C9H13N3O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) . The molecular weight of the compound is 179.22 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Amino-4-morpholinopyridine are not detailed in the search results, related compounds such as 2-amino-4,6-dichloropyrimidines have been used in the synthesis of polysubstituted pyrimidines via the Suzuki cross-coupling reaction .Physical And Chemical Properties Analysis
2-Amino-4-morpholinopyridine is a white to yellow solid . It has a molecular weight of 179.22 .Scientific Research Applications
Synthesis of Nonlinear Optical Materials
2-Amino-4-morpholinopyridine: is utilized in the synthesis of organic nonlinear optical (NLO) materials. These materials are crucial for the advancement of optoelectronics devices due to their enhanced electronic NLO polarization response. The compound’s structure, featuring a conjugate system, allows for significant π-electron delocalization, leading to high molecular polarizability and optical nonlinearity .
Anti-inflammatory Pharmacological Research
Pyrimidine derivatives, including those related to 2-Amino-4-morpholinopyridine, exhibit a range of pharmacological effects. They are particularly noted for their anti-inflammatory properties, which are attributed to their inhibitory effects on key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
Development of Antioxidant Agents
The structural framework of pyrimidines, including 2-Amino-4-morpholinopyridine, allows for the exploration of antioxidant properties. These compounds can potentially inhibit oxidative stress in biological systems, which is a key factor in the development of various chronic diseases .
Antibacterial and Antiviral Applications
Research into pyrimidine compounds has shown that they possess antibacterial and antiviral activities. 2-Amino-4-morpholinopyridine could serve as a scaffold for developing new drugs that target specific pathogens, contributing to the treatment of infectious diseases .
Chemical Synthesis and Catalysis
2-Amino-4-morpholinopyridine can act as a catalyst or intermediate in chemical synthesis processes. Its molecular structure is conducive to facilitating reactions that lead to the formation of complex organic compounds, which are essential in various industrial and research applications .
Metal Complex Formation
The compound is also involved in the formation of metal complexes. These complexes have potential applications in various fields, including catalysis, material science, and as models for biological systems .
Future Directions
Mechanism of Action
Target of Action
2-Amino-4-morpholinopyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of 2-Amino-4-morpholinopyridine are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 2-Amino-4-morpholinopyridine . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is a white to yellow solid at room temperature . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The result of the action of 2-Amino-4-morpholinopyridine is the formation of a new carbon–carbon bond through the SM coupling reaction . This reaction is widely used in organic synthesis, allowing for the creation of complex organic compounds from simpler precursors .
Action Environment
The action of 2-Amino-4-morpholinopyridine is influenced by various environmental factors. The SM coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The stability of the organoboron reagents used in the reaction can also influence the efficacy and stability of the compound
properties
IUPAC Name |
4-morpholin-4-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQRMEXRBFYCCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620314 | |
Record name | 4-(Morpholin-4-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-morpholinopyridine | |
CAS RN |
722549-98-6 | |
Record name | 4-(Morpholin-4-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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